(3-Ethyl-5-methylisoxazol-4-yl)(morpholino)methanone
Overview
Description
(3-Ethyl-5-methylisoxazol-4-yl)(morpholino)methanone is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential . Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions. This particular compound combines the isoxazole ring with a morpholine moiety, making it a unique and potentially valuable chemical entity.
Preparation Methods
The synthesis of (3-Ethyl-5-methylisoxazol-4-yl)(morpholino)methanone can be achieved through various synthetic routes. One common method involves the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives . This reaction is regioselective and leads to the formation of 5-substituted amino-isoxazole or 4-substituted methoxycarbonyl-isoxazole derivatives. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
(3-Ethyl-5-methylisoxazol-4-yl)(morpholino)methanone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include zinc dust and ammonium formate for reduction . The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of (2-fluoro-3-nitrophenyl)(morpholino)methanone with zinc and ammonium formate yields (3-amino-2-fluorophenyl)(morpholino)methanone .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. The isoxazole ring is known for its analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant activities . These properties make (3-Ethyl-5-methylisoxazol-4-yl)(morpholino)methanone a valuable compound for drug development and other biomedical research.
Mechanism of Action
The mechanism of action of (3-Ethyl-5-methylisoxazol-4-yl)(morpholino)methanone involves its interaction with specific molecular targets and pathways. The isoxazole ring can modulate various biological pathways, leading to its diverse therapeutic effects . The morpholine moiety may enhance the compound’s solubility and bioavailability, making it more effective in biological systems. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
(3-Ethyl-5-methylisoxazol-4-yl)(morpholino)methanone can be compared with other isoxazole derivatives, such as 5-substituted amino-isoxazole and 4-substituted methoxycarbonyl-isoxazole . These compounds share similar structural features but may differ in their biological activities and therapeutic potential. The unique combination of the isoxazole ring and morpholine moiety in this compound sets it apart from other similar compounds, potentially offering distinct advantages in terms of efficacy and safety.
Properties
IUPAC Name |
(3-ethyl-5-methyl-1,2-oxazol-4-yl)-morpholin-4-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c1-3-9-10(8(2)16-12-9)11(14)13-4-6-15-7-5-13/h3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRQQOUFQFNJLI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)N2CCOCC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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